molecular formula C17H25NO4 B4950626 Ethyl 1-(3,4-dimethoxybenzyl)piperidine-3-carboxylate

Ethyl 1-(3,4-dimethoxybenzyl)piperidine-3-carboxylate

Cat. No.: B4950626
M. Wt: 307.4 g/mol
InChI Key: VRXWXVYKRORZHJ-UHFFFAOYSA-N
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Description

Ethyl 1-(3,4-dimethoxybenzyl)piperidine-3-carboxylate is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms This compound is characterized by the presence of an ethyl ester group, a 3,4-dimethoxybenzyl group, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-(3,4-dimethoxybenzyl)piperidine-3-carboxylate typically involves the reaction of 3,4-dimethoxybenzyl chloride with piperidine-3-carboxylic acid ethyl ester in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane or tetrahydrofuran under reflux conditions. The resulting product is then purified using techniques such as column chromatography or recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(3,4-dimethoxybenzyl)piperidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or piperidine ring positions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride or potassium carbonate in organic solvents like dichloromethane.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 1-(3,4-dimethoxybenzyl)piperidine-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex piperidine derivatives and other heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmacological agent, particularly in the development of new drugs targeting neurological disorders.

    Industry: It is used in the production of fine chemicals and as a building block in the synthesis of various organic compounds.

Mechanism of Action

The mechanism of action of ethyl 1-(3,4-dimethoxybenzyl)piperidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors or enzymes involved in metabolic pathways. Its effects are mediated through binding to these targets, leading to modulation of their activity and subsequent physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 1-benzyl-4-oxo-3-piperidinecarboxylate
  • Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate
  • 4-(4-Ethyl-benzyl)-piperidine

Uniqueness

Ethyl 1-(3,4-dimethoxybenzyl)piperidine-3-carboxylate is unique due to the presence of the 3,4-dimethoxybenzyl group, which imparts distinct chemical and biological properties

Properties

IUPAC Name

ethyl 1-[(3,4-dimethoxyphenyl)methyl]piperidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO4/c1-4-22-17(19)14-6-5-9-18(12-14)11-13-7-8-15(20-2)16(10-13)21-3/h7-8,10,14H,4-6,9,11-12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRXWXVYKRORZHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN(C1)CC2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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